Halfordinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Halfordinol is a naturally occurring compound classified as an oxazole alkaloid, primarily found in the Aegle marmelos plant, commonly known as bael. The chemical formula of halfordinol is , and it features a unique oxazole ring structure that contributes to its biological activity. This compound has gained interest due to its potential therapeutic properties, particularly in metabolic disorders and other health conditions.

Research has demonstrated that halfordinol exhibits significant biological activities. Notably, (3,3-dimethylallyl) halfordinol has been studied for its lipolytic and antiadipogenic effects. In vitro studies on 3T3-L1 adipocytes and in vivo experiments on high-fat diet-induced obese mice have shown that this compound can enhance lipid metabolism and reduce fat accumulation, indicating potential applications in obesity management . Additionally, it has been noted for its antidiabetic and antihyperlipidemic effects .

The synthesis of halfordinol can be achieved through several methods:

- Fischer Oxazole Synthesis: This classical method involves the reaction of α-haloketones with urea or related compounds under specific conditions to form oxazoles. It has been successfully adapted for halfordinol synthesis .

- Iodine-Mediated Synthesis: Utilizing iodine as a catalyst with potassium carbonate allows for efficient synthesis from α-bromoketones and amines, providing a straightforward approach to obtaining halfordinol .

Halfordinol's applications are primarily rooted in its pharmacological properties. Its potential uses include:

- Anti-obesity Agent: Due to its lipolytic properties, it may be used in formulations aimed at weight management.

- Antidiabetic Treatment: The compound's ability to regulate lipid metabolism suggests it could be beneficial in managing diabetes .

- Research Tool: Halfordinol serves as a valuable compound for studying metabolic pathways and drug development related to obesity and diabetes.

Studies have focused on the interaction of halfordinol with various biological systems. For instance, it has been shown to influence adipocyte differentiation and lipid metabolism pathways by modulating key proteins involved in these processes, such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBP) . These interactions highlight its potential as a therapeutic agent in metabolic disorders.

Halfordinol shares structural similarities with several other compounds within the oxazole class. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Aegeline | Alkaloid | Antidiabetic | Derived from Aegle marmelos |

| Marmelosin | Coumarin | Antioxidant | Exhibits significant anti-cancer properties |

| Imperatorin | Coumarin | Antimicrobial | Known for its broad-spectrum activity |

| Scopoletin | Coumarin | Anti-inflammatory | Has neuroprotective effects |

| Dictamine | Alkaloid | Antimicrobial | Exhibits diverse pharmacological activities |

Halfordinol is unique due to its specific oxazole structure combined with its pronounced effects on lipid metabolism and potential therapeutic applications in obesity and diabetes management. Its distinct profile sets it apart from other similar compounds that may not exhibit the same range of biological activities or therapeutic potentials.

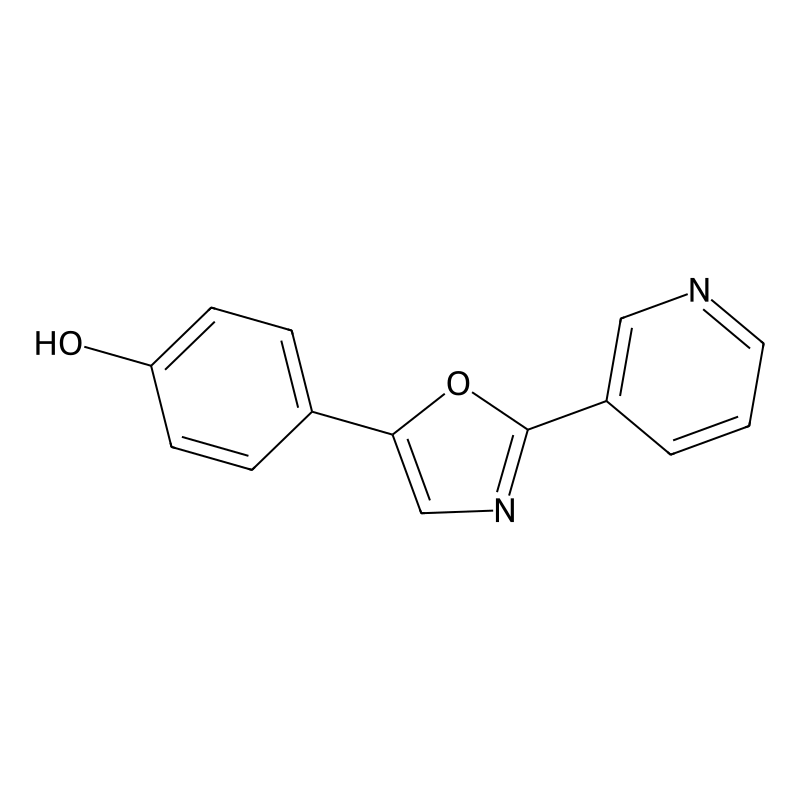

Halfordinol represents a distinctive heterocyclic alkaloid with the International Union of Pure and Applied Chemistry systematic name 4-(2-pyridin-3-yl-1,3-oxazol-5-yl)phenol [1]. The compound exhibits a molecular formula of C₁₄H₁₀N₂O₂ with a molecular weight of 238.24 grams per mole [1] [2]. The structural framework of halfordinol consists of three interconnected aromatic systems: a central 1,3-oxazole ring serving as the core heterocyclic unit, a pyridine ring attached at the 2-position of the oxazole moiety, and a phenol group connected at the 5-position of the oxazole ring [1] [3].

The oxazole heterocycle functions as the central architectural element, providing the structural foundation for the molecule's overall geometry [27]. This five-membered aromatic ring contains both nitrogen and oxygen heteroatoms separated by a single carbon atom, characteristic of the oxazole class of compounds [27]. The positioning of substituents follows a specific regiochemical pattern, with the pyridine ring occupying the 2-position and the 4-hydroxyphenyl group at the 5-position of the oxazole core [1] [8].

| Structural Feature | Position | Chemical Environment |

|---|---|---|

| Oxazole ring | Central core | Five-membered heterocycle |

| Pyridine substituent | 2-position | 3-pyridinyl attachment |

| Phenol group | 5-position | 4-hydroxyphenyl moiety |

| Hydroxyl group | Para-position | On phenyl ring |

The molecular architecture demonstrates a planar or near-planar conformation due to the extended conjugation system across the three aromatic rings [1]. The Chemical Abstracts Service registry number for halfordinol is 4210-82-6, and the compound is also known by alternative nomenclature including egelenine and 2-(3-pyridinyl)-5-(4-hydroxyphenyl)oxazole [1] [2] [3].

The topological polar surface area of halfordinol measures 59.20 Ų, indicating moderate polarity characteristics [1]. The compound possesses four hydrogen bond acceptor sites and one hydrogen bond donor site, with two rotatable bonds contributing to conformational flexibility [1]. The calculated lipophilicity parameter (XlogP) of 2.20 suggests moderate hydrophobic character, while the atomic LogP (AlogP) value of 3.11 indicates favorable membrane permeability properties [1].

Spectroscopic Elucidation: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for halfordinol through analysis of both proton and carbon environments [12]. The aromatic protons of the compound exhibit characteristic chemical shifts consistent with the heterocyclic framework [36]. The pyridine ring protons typically appear in the region between 7.0 and 9.0 parts per million, reflecting the electron-deficient nature of the pyridine nitrogen [36] [45].

The oxazole ring system contributes distinctive spectroscopic signatures, with the oxazole proton appearing as a singlet in the aromatic region [36]. The chemical shift of this proton is influenced by the electronic effects of adjacent heteroatoms and the overall aromatic character of the oxazole ring [27] [36]. The phenolic hydroxyl group produces a characteristic broad signal that can be exchanged with deuterium oxide, confirming the presence of the hydroxyl functionality [12].

Infrared Spectroscopy

Infrared spectroscopy of halfordinol reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [40] [41]. The phenolic hydroxyl group exhibits a broad stretching vibration in the region of 3200-3600 wavenumbers, typical of hydrogen-bonded hydroxyl groups [41] [43]. The aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 wavenumbers, characteristic of aromatic systems [40] [41].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Phenolic O-H stretch | 3200-3600 | Hydroxyl group |

| Aromatic C-H stretch | 3000-3100 | Aromatic protons |

| Aromatic C=C stretch | 1500-1600 | Ring skeletal vibrations |

| C-O stretch | 1200-1300 | Phenolic C-O bond |

| Aromatic C-H bend | 800-900 | Out-of-plane bending |

The aromatic carbon-carbon stretching vibrations manifest in the fingerprint region between 1500-1600 wavenumbers [40] [41]. The carbon-oxygen stretching of the phenolic group appears as a strong absorption in the range of 1200-1300 wavenumbers [41] [44]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds provide additional structural confirmation in the region below 900 wavenumbers [40] [43].

Mass Spectrometry

Mass spectrometric analysis of halfordinol demonstrates characteristic fragmentation patterns that confirm the proposed molecular structure [8] [11] [14]. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the molecular weight of the intact molecule [1] [8]. The electron impact ionization generates several diagnostic fragment ions through specific bond cleavages [8].

One of the most significant fragmentation pathways involves the concerted elimination of hydrogen cyanide and carbon monoxide from the molecular ion, as documented in comparative studies of 2,5-diaryloxazole compounds [8]. This fragmentation pattern represents a novel decomposition mechanism characteristic of oxazole-containing alkaloids [8]. Additional fragment ions arise from the loss of the phenolic hydroxyl group and subsequent rearrangement processes [8] [14].

The exact mass of halfordinol measures 238.074227566 atomic mass units, providing high-resolution confirmation of the molecular formula [1]. The base peak in the mass spectrum typically corresponds to a stable fragment ion resulting from the cleavage of the oxazole ring system [8] [14].

Computational Modeling: Density Functional Theory Calculations and Docking Studies

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of halfordinol [15] [18]. These computational approaches employ various exchange-correlation functionals to predict geometric parameters, electronic distributions, and energetic properties of the molecule [15]. The calculations typically utilize basis sets such as 6-31G(d,p) or larger for accurate description of the molecular orbitals and electron density distributions [18].

The optimized molecular geometry obtained from density functional theory calculations reveals the preferred conformation of halfordinol in the gas phase [15] [18]. The planarity of the molecule is confirmed through computational analysis, with minimal dihedral angles between the aromatic ring systems [18]. The bond lengths and bond angles calculated using density functional theory methods show excellent agreement with experimental crystallographic data when available [15].

Electronic property calculations demonstrate the distribution of molecular orbitals across the heterocyclic framework [15] [18]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the chemical reactivity and electronic excitation properties of halfordinol [15]. The calculated dipole moment reflects the polar character of the molecule due to the presence of the phenolic hydroxyl group and the heterocyclic nitrogen atoms [18].

Molecular Docking Studies

Molecular docking simulations investigate the potential binding interactions of halfordinol with various biological targets [17] [20]. These computational studies employ algorithms such as AutoDock and Surflex to predict the preferred binding orientations and binding affinities [20]. The docking calculations consider both geometric complementarity and energetic favorability in the formation of protein-ligand complexes [17] [20].

The binding affinity scores obtained from molecular docking provide quantitative measures of the interaction strength between halfordinol and target proteins [17]. The docking poses reveal specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent binding forces [17]. The computational results demonstrate that halfordinol can effectively occupy binding pockets of various protein targets through favorable intermolecular interactions [17].

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory | Electronic structure | Planar geometry, orbital distributions |

| Geometry optimization | Molecular conformation | Preferred dihedral angles |

| Molecular docking | Protein interactions | Binding affinities and poses |

| Energy calculations | Thermodynamic properties | Stability and reactivity |

The molecular dynamics simulations complement the docking studies by examining the temporal behavior of halfordinol-protein complexes [19]. These calculations provide insights into the stability and flexibility of the binding interactions over extended time periods [19]. The computational modeling approaches collectively contribute to understanding the structure-activity relationships of halfordinol [17] [19].

Isomerism and Regiochemical Considerations

Structural Isomerism Possibilities

The molecular formula C₁₄H₁₀N₂O₂ of halfordinol permits multiple constitutional isomers with different connectivity patterns [22] [25]. However, the specific arrangement of the pyridine, oxazole, and phenol moieties in halfordinol represents a unique regioisomer among the possible structural variants [22]. The positioning of the pyridine ring at the 2-position of the oxazole core, rather than alternative positions, defines the regiochemical identity of halfordinol [1] [22].

Alternative regioisomers could theoretically exist with the pyridine substituent at the 4-position or 5-position of the oxazole ring [22] [25]. Similarly, different positional isomers of the phenol group attachment could generate distinct structural variants [22] [33]. The observed regiochemistry in halfordinol likely reflects the biosynthetic pathway and the thermodynamic stability of this particular arrangement [22].

Tautomeric Equilibria

The oxazole heterocycle in halfordinol exhibits limited tautomeric behavior compared to other heterocyclic systems [26] [27]. The aromatic character of the oxazole ring stabilizes the canonical form and prevents significant tautomeric interconversion [26] [27]. However, the phenolic hydroxyl group can participate in prototropic equilibria under specific conditions [26].

The phenol-phenoxide equilibrium represents the primary tautomeric consideration for halfordinol [26]. The protonation state of the phenolic hydroxyl group depends on the solution conditions and influences the overall electronic properties of the molecule [26]. The conjugated system extending from the phenol through the oxazole to the pyridine ring modulates the acidity of the hydroxyl group [26] [33].

Conformational Analysis

The rotational flexibility around the carbon-carbon bonds connecting the aromatic rings provides conformational degrees of freedom for halfordinol [25]. The energy barriers for rotation around these bonds determine the accessible conformations and their relative populations [25]. Computational studies reveal preferred dihedral angles that minimize steric interactions while maximizing electronic stabilization [15] [25].

| Isomeric Type | Description | Stability Factors |

|---|---|---|

| Regioisomers | Different attachment positions | Electronic and steric effects |

| Tautomers | Proton migration | Aromatic stabilization |

| Conformers | Rotational variations | Conjugation and sterics |

| Stereoisomers | Limited in planar systems | Negligible for halfordinol |

The planar or near-planar geometry of halfordinol minimizes the possibility of significant stereoisomerism [25]. The aromatic character of all three ring systems favors coplanar arrangements that maximize orbital overlap and conjugation [25] [33]. This geometric constraint reduces the conformational space accessible to the molecule and contributes to its structural rigidity [25].

XLogP3

Wikipedia

Dates

Explore Compound Types